2-Bromo-1-(3,4-dichlorophenyl)propan-1-one

Beschreibung

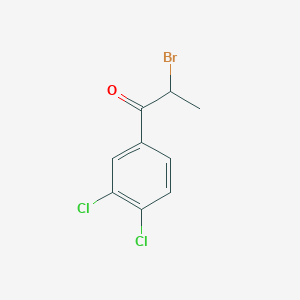

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-1-(3,4-dichlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrCl2O/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKHWACIODYBCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=C(C=C1)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40540753 | |

| Record name | 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87427-61-0 | |

| Record name | 2-Bromo-1-(3,4-dichlorophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87427-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(3,4-dichlorophenyl)propan-1-one is a halogenated ketone that holds significance as a potential intermediate in pharmaceutical synthesis. Its chemical structure, featuring a dichlorinated phenyl ring and a bromine atom alpha to a carbonyl group, suggests a reactive molecule with potential for further chemical modification and exploration of its biological activities. This technical guide provides a comprehensive overview of the known properties, potential synthesis, and toxicological considerations for this compound, aimed at professionals in research and drug development.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 87427-61-0 | [1][2][3] |

| Molecular Formula | C₉H₇BrCl₂O | [1][2][3] |

| Molecular Weight | 281.96 g/mol | [1][2] |

| Appearance | Colorless or slightly yellow solid | [2] |

| Purity | Industrial Grade, 99% | [2] |

| Solubility | Soluble in Dichloromethane (DCM) and Methanol | [2] |

| Boiling Point (Predicted) | 342.9 ± 32.0 °C | [2] |

| XLogP3 (Predicted) | 4.3 | [1] |

| IUPAC Name | This compound | [1] |

Synthesis

A detailed, experimentally verified protocol for the synthesis of this compound is not explicitly described in publicly available literature. However, based on general methods for the synthesis of α-bromoketones, a plausible synthetic route can be proposed. The most common method for introducing a bromine atom at the α-position of a ketone is through the reaction of the corresponding ketone with a brominating agent.

A likely precursor for the synthesis is 1-(3,4-dichlorophenyl)propan-1-one. The synthesis would then proceed via α-bromination.

Experimental Protocol (Hypothetical)

Objective: To synthesize this compound via α-bromination of 1-(3,4-dichlorophenyl)propan-1-one.

Materials:

-

1-(3,4-Dichlorophenyl)propan-1-one

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂) or Acetic Acid (CH₃COOH) as solvent

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-(3,4-dichlorophenyl)propan-1-one in a suitable solvent like dichloromethane or acetic acid.

-

Addition of Brominating Agent: Slowly add a stoichiometric amount of the brominating agent (e.g., N-Bromosuccinimide or a solution of bromine in the same solvent) to the reaction mixture at room temperature with constant stirring. The reaction may be exothermic, and cooling might be necessary.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate solution if bromine was used). Extract the product into an organic solvent. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Spectroscopic Data (Predicted)

While no specific published spectra for this compound have been identified, predictions based on its structure can be made.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons (multiplets), a quartet for the CH proton adjacent to the bromine, and a doublet for the CH₃ group. |

| ¹³C NMR | Aromatic carbons, a carbonyl carbon, a carbon bearing the bromine atom, and a methyl carbon. |

| IR Spectroscopy | Characteristic C=O stretching vibration for the ketone, C-Br stretching, and bands corresponding to the dichlorinated aromatic ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (281.96 g/mol ) with a characteristic isotopic pattern due to the presence of bromine and two chlorine atoms. |

Biological Activity and Toxicological Profile

There is limited direct information available on the biological activity and toxicological profile of this compound. However, data from structurally related compounds can provide some insights.

A study on the genotoxicity of the related compound, 2-bromo-3'-chloropropiophenone (BCP), an impurity of the antidepressant bupropion, revealed that BCP is mutagenic, clastogenic, and aneugenic.[4] This activity was suggested to be mediated by the generation of reactive metabolites.[4] Given the structural similarity, it is plausible that this compound could exhibit similar toxicological properties.

The presence of the 3,4-dichlorophenyl moiety is also found in compounds with cytotoxic activity. For instance, some chalcones and thiazolidinedione derivatives containing this group have been investigated for their effects on cancer cell lines.[5][6]

It is crucial to handle this compound with appropriate safety precautions in a laboratory setting, assuming it to be a potentially toxic and mutagenic substance.

Conclusion

This compound is a compound with potential applications in synthetic chemistry, particularly as a building block for more complex molecules. While detailed experimental data is scarce, this guide provides a summary of its known properties and a framework for its synthesis and potential toxicological concerns based on analogous structures. Further research is warranted to fully characterize this compound, including the validation of its synthesis, acquisition of detailed spectroscopic data, and a thorough investigation of its biological and toxicological profile. Such studies will be instrumental in determining its utility and safety for applications in drug discovery and development. Professionals handling this compound should exercise caution and adhere to strict safety protocols.

References

- 1. This compound | C9H7BrCl2O | CID 13435362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. indiamart.com [indiamart.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Genotoxicity of 2-bromo-3'-chloropropiophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (E)-3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one, a key intermediate in the synthesis of bupropion analogues.[1] This document details the methodologies for its synthesis and characterization through various spectroscopic techniques.

Chemical Identity and Properties

This compound is a halogenated ketone with the following identifiers:

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 87427-61-0 | [2][3][4] |

| Molecular Formula | C₉H₇BrCl₂O | [2][3][4] |

| Molecular Weight | 281.96 g/mol | [2][3][4] |

| Synonyms | 1-Bromoethyl 3,4-Dichlorophenyl Ketone, 2-bromo-3',4'-dichloropropiophenone | [2][3] |

Synthesis Protocol

The synthesis of this compound can be achieved via the bromination of 1-(3,4-dichlorophenyl)propan-1-one. The following protocol is adapted from the synthesis of a structurally similar compound.

Reaction Scheme:

References

In-Depth Technical Guide: Characterization of CAS Number 87427-61-0

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive characterization of the compound associated with CAS number 87427-61-0. Through rigorous database analysis, it has been determined that this CAS number corresponds to 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one . This compound is primarily recognized as a process impurity in the synthesis of Bupropion, an antidepressant and smoking cessation aid.[1][2][3][4][5][6][7][8][9] Understanding the physicochemical properties, synthesis, and analytical characterization of this impurity is crucial for quality control and regulatory compliance in the pharmaceutical industry.

This guide summarizes key quantitative data, provides detailed experimental methodologies for its synthesis and analysis, and visualizes relevant workflows and pathways to support researchers and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, analysis, and understanding its behavior in various matrices.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 1-Bromoethyl 3,4-dichlorophenyl ketone; 2-Bromo-1-(3,4-dichlorophenyl)-1-propanone | [4] |

| CAS Number | 87427-61-0 | [1][4][7] |

| Molecular Formula | C₉H₇BrCl₂O | [1][4][7] |

| Molecular Weight | 281.96 g/mol | [1][4][7] |

| Appearance | Beige Solid | [7] |

| Storage | 2-8°C Refrigerator | [7] |

Synthesis and Characterization

Synthesis Protocol

The synthesis of this compound typically involves the bromination of the corresponding propiophenone. The following is a generalized experimental protocol based on common methods for the synthesis of α-bromo ketones.

Reaction: Bromination of 1-(3,4-dichlorophenyl)propan-1-one.

Reagents and Materials:

-

1-(3,4-dichlorophenyl)propan-1-one

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Inert solvent (e.g., Dichloromethane, Chloroform, Carbon tetrachloride)

-

Catalyst (e.g., catalytic amount of HBr or a radical initiator like AIBN if using NBS)

-

Sodium bicarbonate solution (for workup)

-

Anhydrous sodium sulfate (for drying)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 1-(3,4-dichlorophenyl)propan-1-one in an appropriate inert solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

If using bromine, cool the solution in an ice bath. Add a solution of bromine in the same solvent dropwise to the stirred solution. The reaction is monitored by the disappearance of the bromine color.

-

If using N-Bromosuccinimide, add NBS and a catalytic amount of a radical initiator to the solution and reflux the mixture. The reaction progress can be monitored by TLC.

-

After the reaction is complete, wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize any acid and remove unreacted bromine.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the dichlorophenyl ring, a quartet for the methine proton adjacent to the bromine, and a doublet for the methyl protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the carbons of the dichlorophenyl ring, the carbon bearing the bromine atom, and the methyl carbon.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine and two chlorine atoms.

3.2.3. High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of this compound and for its quantification as an impurity in Bupropion. A typical reversed-phase HPLC method would involve:

-

Column: C18 stationary phase

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a suitable wavelength.

Biological Context and Mechanism of Action

Direct studies on the biological activity and mechanism of action of this compound are not extensively reported in the public domain. As a known impurity of Bupropion, its primary relevance is in the context of the safety and efficacy of the parent drug.[10] Impurities in pharmaceuticals can potentially have their own pharmacological or toxicological effects.

The parent drug, Bupropion , is an atypical antidepressant that primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). Its mechanism of action is distinct from that of selective serotonin reuptake inhibitors (SSRIs). By blocking the reuptake of norepinephrine and dopamine in the synaptic cleft, Bupropion increases the concentration of these neurotransmitters, leading to its antidepressant and smoking cessation effects.

The signaling pathway affected by Bupropion involves the modulation of neurotransmitter levels, which in turn influences downstream signaling cascades in the brain.

Conclusion

This compound (CAS 87427-61-0) is a critical reference standard for the quality control of Bupropion. This guide has provided a consolidated overview of its physicochemical properties, a plausible synthetic route, and a standard analytical workflow for its characterization. While the direct biological effects of this impurity are not well-documented, its relationship to Bupropion underscores the importance of its monitoring and control in pharmaceutical manufacturing. The provided information aims to equip researchers, scientists, and drug development professionals with the necessary technical details for their work with this compound.

References

- 1. This compound | C9H7BrCl2O | CID 13435362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. rsc.org [rsc.org]

- 5. 2-Bromo-1-(4-chlorophenyl)propan-1-one | C9H8BrClO | CID 3788219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. veeprho.com [veeprho.com]

- 8. WO2009135598A1 - Process for preparing substituted biphenylanilides - Google Patents [patents.google.com]

- 9. synthinkchemicals.com [synthinkchemicals.com]

- 10. Bupropion Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

2-Bromo-1-(3,4-dichlorophenyl)propan-1-one molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one, a key intermediate in the synthesis of the antidepressant medication Bupropion. This document details its chemical properties, synthesis, and analytical characterization. While primarily a synthetic precursor, its role in the broader context of pharmaceutical development is also discussed.

Chemical Identity and Properties

This compound is a halogenated aromatic ketone. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₇BrCl₂O | [1][2][3] |

| Molecular Weight | 281.96 g/mol | [1][2][3] |

| CAS Number | 87427-61-0 | [1][2] |

| Appearance | Beige solid | [1] |

| Synonyms | 1-Bromoethyl 3,4-dichlorophenyl ketone, 2-Bromo-3',4'-dichloropropiophenone | [1][2] |

Role in Pharmaceutical Synthesis

The primary significance of this compound lies in its function as a crucial intermediate in the manufacturing of Bupropion.[2] Bupropion is a widely prescribed antidepressant and smoking cessation aid. The synthesis of Bupropion from this intermediate is a key step in its commercial production.

Bupropion Synthesis Pathway

The synthesis of Bupropion from 3,4-dichloropropiophenone involves a two-step process where this compound is a key, isolatable intermediate. The general pathway is outlined below.

Caption: Synthetic pathway of Bupropion HCl.

Experimental Protocols

Synthesis of this compound

While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be adapted from procedures for analogous α-bromoketones. This reaction involves the electrophilic α-bromination of the precursor ketone.

Materials:

-

3,4-Dichloropropiophenone

-

Bromine (Br₂)

-

Inert solvent (e.g., dichloromethane, acetic acid)

Procedure (Adapted):

-

Dissolve 3,4-Dichloropropiophenone in an appropriate inert solvent in a round-bottom flask equipped with a dropping funnel and a stirrer.

-

Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the reaction mixture with constant stirring. The reaction is typically carried out at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with an aqueous solution of sodium bisulfite to quench any unreacted bromine, followed by a brine wash.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Analytical Characterization

A comprehensive characterization of this compound is essential to ensure its purity and identity before its use in subsequent synthetic steps. The following analytical techniques are commonly employed.[3]

| Technique | Purpose |

| ¹H NMR | Confirms the molecular structure by identifying the chemical environment of each proton. |

| Mass Spectrometry | Determines the molecular weight and provides information on the fragmentation pattern. |

| HPLC | Assesses the purity of the compound. |

| FTIR | Identifies the functional groups present in the molecule, particularly the carbonyl and C-Br bonds. |

| TGA | Evaluates the thermal stability of the compound. |

Biological Significance

Currently, there is no direct evidence in the scientific literature to suggest that this compound has any specific biological activity or is used in biological assays or signaling pathway studies. Its role appears to be exclusively as a synthetic intermediate in the production of pharmacologically active compounds like Bupropion. Therefore, diagrams of signaling pathways or detailed experimental workflows in a biological context are not applicable.

Logical Workflow for Quality Control

The quality control of this compound is a critical step to ensure the purity and efficacy of the final active pharmaceutical ingredient (API), Bupropion.

Caption: Quality control workflow for the intermediate.

Conclusion

This compound is a well-characterized chemical compound with a defined and critical role as an intermediate in the synthesis of Bupropion. While it does not possess known direct biological activity, its correct synthesis and purification are paramount for the quality of the final pharmaceutical product. This guide provides researchers and drug development professionals with the core technical information regarding this important synthetic building block.

References

In-Depth Technical Guide: 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(3,4-dichlorophenyl)propan-1-one is a halogenated propiophenone derivative. Its significance in the pharmaceutical and chemical research sectors lies primarily in its role as a key intermediate in the synthesis of various organic molecules, most notably as a precursor or impurity related to the synthesis of bupropion and its analogues.[1][2] This guide provides a comprehensive overview of its known synonyms, chemical properties, and general synthetic methodologies.

Chemical Identity and Synonyms

A clear identification of chemical compounds is crucial for researchers. The following table summarizes the primary identifiers and synonyms for this compound.

| Identifier Type | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 87427-61-0[3][4][5] |

| Molecular Formula | C₉H₇BrCl₂O[3][4][5] |

| Molecular Weight | 281.96 g/mol [3][5] |

| Synonym 1 | 2-bromo-3',4'-dichloropropiophenone[3] |

| Synonym 2 | 1-Bromoethyl 3,4-dichlorophenyl ketone[2] |

| Synonym 3 | 2-bromo-(3',4'-dichlorophenyl)propan-1-one[3] |

| InChI | InChI=1S/C9H7BrCl2O/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5H,1H3[3] |

| InChIKey | YPKHWACIODYBCI-UHFFFAOYSA-N[3] |

| SMILES | CC(C(=O)C1=CC(=C(C=C1)Cl)Cl)Br[3] |

Physicochemical Properties

Understanding the physicochemical properties of a compound is essential for its handling, application in reactions, and for analytical method development. The table below lists key computed properties for this compound.

| Property | Value |

| XLogP3 | 4.3[3] |

| Hydrogen Bond Donor Count | 0[3] |

| Hydrogen Bond Acceptor Count | 1[3] |

| Rotatable Bond Count | 2[3] |

| Exact Mass | 279.90573 Da[3] |

| Monoisotopic Mass | 279.90573 Da[3] |

| Topological Polar Surface Area | 17.1 Ų[3] |

| Heavy Atom Count | 13[3] |

Experimental Protocols

While specific, detailed experimental data for this compound is not widely available in peer-reviewed literature, a general synthetic protocol can be described based on the synthesis of analogous α-bromoketones. The synthesis typically involves the α-bromination of the corresponding ketone, 1-(3,4-dichlorophenyl)propan-1-one.

General Synthesis of this compound

The following protocol is a representative method for the synthesis of α-bromoketones and can be adapted for the synthesis of the title compound.

Materials:

-

1-(3,4-dichlorophenyl)propan-1-one

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

An appropriate solvent (e.g., dichloromethane, chloroform, or methanol)

-

A catalytic amount of acid (e.g., HBr) may be used

Procedure:

-

Dissolve 1-(3,4-dichlorophenyl)propan-1-one in a suitable solvent within a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Slowly add a stoichiometric amount of the brominating agent (e.g., a solution of bromine in the same solvent) to the reaction mixture at a controlled temperature.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with an aqueous solution of a reducing agent (e.g., sodium bisulfite) to quench any excess bromine, followed by a wash with brine.

-

The organic layer is then separated, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization or column chromatography.

Analytical Characterization

Commercial suppliers of this compound as a reference standard typically provide a certificate of analysis with detailed analytical data.[5] This data package often includes:

-

¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure and identify the positions of protons.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

While the specific spectra and chromatograms are proprietary to the suppliers, a general HPLC method for the analysis of similar brominated aromatic ketones involves reverse-phase chromatography with a C18 column and a mobile phase consisting of acetonitrile and water with an acid modifier like phosphoric or formic acid.[6][7]

Signaling Pathways and Experimental Workflows

Currently, there is no publicly available scientific literature that describes the involvement of this compound in specific biological signaling pathways or complex experimental workflows beyond its use as a synthetic intermediate. Its primary role is in the construction of more complex molecules that may have biological activity.

As such, a diagrammatic representation of a signaling pathway or a complex experimental workflow involving this specific compound cannot be provided. However, a logical workflow for its synthesis and subsequent use can be visualized.

Caption: A logical workflow illustrating the synthesis and subsequent application of this compound.

Conclusion

This compound is a valuable chemical intermediate with a well-defined role in the synthesis of pharmaceutical compounds, particularly bupropion analogues. While detailed experimental and biological data in the public domain are scarce, its chemical identity and general synthetic routes are established. This guide provides a foundational understanding of this compound for researchers and professionals in drug development and chemical synthesis. Further research into its potential biological activities or novel synthetic applications could expand its scientific significance.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | Manasa Life Sciences [manasalifesciences.com]

- 3. This compound | C9H7BrCl2O | CID 13435362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. iosrjournals.org [iosrjournals.org]

Physical and chemical properties of 2-bromo-1-(3,4-dichlorophenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(3,4-dichlorophenyl)propan-1-one is a halogenated aromatic ketone that holds significance as a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its structural features, including the dichlorinated phenyl ring and the alpha-bromo ketone moiety, make it a versatile building block for introducing specific functionalities into larger molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside generalized experimental protocols for its synthesis and characterization.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₇BrCl₂O | PubChem[3] |

| Molecular Weight | 281.96 g/mol | PubChem[3] |

| CAS Number | 87427-61-0 | PubChem[3] |

| Physical State | Solid | IndiaMART[1] |

| Color | Colorless or slightly yellow | IndiaMART[1] |

| Boiling Point | 342.9 ± 32.0 °C (Predicted) | IndiaMART[1] |

| Solubility | Soluble in Dichloromethane (DCM) and Methanol | IndiaMART[1] |

| XLogP3 | 4.3 (Computed) | PubChem[3] |

Synthesis and Characterization Workflow

The synthesis of this compound typically involves the bromination of a suitable precursor, followed by purification and characterization to confirm the structure and purity of the final product.

Experimental Protocols

The following sections outline generalized experimental methodologies for the synthesis and characterization of this compound. It is important to note that specific experimental details are not publicly available, and these protocols are based on standard organic chemistry practices for similar compounds.

Synthesis: Bromination of 1-(3,4-dichlorophenyl)propan-1-one

A plausible synthetic route involves the alpha-bromination of 1-(3,4-dichlorophenyl)propan-1-one.

Materials:

-

1-(3,4-dichlorophenyl)propan-1-one

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Radical initiator (e.g., AIBN or benzoyl peroxide, if using NBS)

-

Anhydrous solvent (e.g., carbon tetrachloride or acetonitrile)

-

Aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 1-(3,4-dichlorophenyl)propan-1-one in the chosen anhydrous solvent in a round-bottom flask.

-

Add N-Bromosuccinimide and a catalytic amount of the radical initiator.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Characterization Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): This technique provides information about the number and environment of hydrogen atoms. For this compound, one would expect to see signals corresponding to the aromatic protons on the dichlorophenyl ring and the protons of the propanone backbone. The proton on the carbon bearing the bromine atom would likely appear as a quartet, coupled to the methyl protons, which would appear as a doublet.

-

¹³C NMR (Carbon-13 NMR): This method identifies the different carbon environments in the molecule. The spectrum would show distinct peaks for the carbonyl carbon, the carbon attached to the bromine, the methyl carbon, and the carbons of the aromatic ring.

General Protocol for NMR Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of 281.96 g/mol , with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

General Protocol for MS Analysis:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Inject the solution into the mass spectrometer (e.g., using an ESI or GC-MS interface).

-

Analyze the resulting mass spectrum for the molecular ion peak and fragmentation patterns.

3. Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule. Key expected absorptions for this compound would include:

-

A strong absorption band for the carbonyl (C=O) group, typically in the range of 1680-1700 cm⁻¹.

-

C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

-

C-Cl and C-Br stretching vibrations, which are typically found in the fingerprint region.

General Protocol for IR Analysis (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

4. High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the synthesized compound.

General Protocol for HPLC Analysis:

-

Prepare a dilute solution of the sample in a suitable mobile phase solvent.

-

Inject the sample onto an appropriate HPLC column (e.g., a C18 reverse-phase column).

-

Elute the sample with a suitable mobile phase and detect the compound using a UV detector.

-

The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.

Conclusion

This compound is a valuable chemical intermediate. While detailed, publicly available experimental data on its properties and synthesis is limited, this guide provides a foundational understanding based on available information and established chemical principles. For definitive quantitative data and detailed experimental procedures, researchers are encouraged to consult commercial suppliers who offer this compound with a comprehensive Certificate of Analysis.

References

Navigating the Chemical Maze: A Technical Guide to the Isomers of C9H7BrCl2O

A deep dive into the structural complexities and potential applications of a single molecular formula.

The molecular formula C9H7BrCl2O represents not a single entity, but a vast landscape of chemical structures known as isomers. Each isomer, while sharing the same atomic composition, possesses a unique three-dimensional arrangement, leading to distinct chemical and physical properties. This technical guide, intended for researchers, scientists, and drug development professionals, elucidates the complexities of naming these compounds, explores their synthesis, and delves into their potential biological activities, with a focus on halogenated acetophenones as a core structural motif.

The Challenge of a Single Name: Understanding Isomerism

A molecular formula alone is insufficient to assign a definitive IUPAC (International Union of Pure and Applied Chemistry) name. The formula C9H7BrCl2O can correspond to numerous constitutional isomers, where the atoms are connected in different orders, and stereoisomers, where the connectivity is the same but the spatial arrangement differs.

For instance, the core structure could be a substituted acetophenone, a benzaldehyde derivative, a cyclic ether, or a variety of other scaffolds. The positions of the bromine and two chlorine atoms on the aromatic ring or aliphatic side chain further multiply the possibilities. To illustrate this complexity, this guide will focus on a few representative isomers, primarily within the well-studied class of substituted acetophenones.

Exemplary Isomers of C9H7BrCl2O:

To provide concrete examples, we will consider three plausible isomers of C9H7BrCl2O:

-

Isomer 1: 1-(4-Bromo-2,5-dichlorophenyl)ethan-1-one

-

Isomer 2: 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one

-

Isomer 3: 2-Bromo-1-(3,4-dichlorophenyl)ethan-1-one

These examples highlight how the placement of the halogen atoms on the phenyl ring and the acetyl group gives rise to distinct chemical entities.

Synthesis and Characterization: A Methodological Overview

The synthesis of halogenated acetophenones often involves multi-step processes. A common strategy is the Friedel-Crafts acylation of a corresponding dihalobenzene, followed by selective halogenation. Alternatively, direct halogenation of a substituted acetophenone can be employed.

Experimental Protocol: Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone (Isomer 2)

This protocol describes a common method for the bromination of a substituted acetophenone.[1]

Materials:

-

1-(2,4-dichlorophenyl)ethanone (0.1 mol, 18.9 g)

-

Bromine (0.1 mmol, 16 g)

-

Ethyl ether (100 mL)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of 1-(2,4-dichlorophenyl)ethanone in 100 mL of ethyl ether, add bromine dropwise with stirring.

-

The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the organic phase is washed sequentially with 100 mL of water and 50 mL of brine.

-

The organic layer is then dried over anhydrous sodium sulfate.

-

The drying agent is removed by filtration.

-

The solvent is evaporated under reduced pressure (in vacuo) to yield the crude product, 2-bromo-1-(2,4-dichlorophenyl)ethanone.

Characterization:

The synthesized compound would then be purified, typically by recrystallization or column chromatography, and its structure confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For instance, the 1H NMR spectrum of 2-bromo-1-(4-chlorophenyl)ethanone shows characteristic signals for the aromatic protons and the methylene protons adjacent to the bromine atom.[2]

Biological Activity and Potential Applications

Halogenated organic compounds are of significant interest in drug discovery due to their often-enhanced biological activities.[3] The presence of halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Halogenated acetophenones and related structures have been investigated for a range of bioactivities, particularly as antimicrobial and antifungal agents.[4][5]

The mechanism of action for many halogenated antimicrobials involves the disruption of cellular processes. As oxidizing agents, they can destroy the cellular activity of proteins and disrupt membrane-associated functions like oxidative phosphorylation.[6]

Quantitative Data on Antimicrobial Activity

| Compound Derivative | Target Organism | Measurement | Value | Reference |

| Derivative of 2-Bromo-1-(3,4-dichlorophenyl)ethanol | Staphylococcus aureus | MIC | 8 µg/mL | [7] |

| Ciprofloxacin (Control) | Staphylococcus aureus | MIC | 4 µg/mL | [7] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium.

Visualizing the Workflow: From Synthesis to Evaluation

The development of novel compounds for therapeutic applications follows a logical progression. The following diagram, generated using the DOT language, illustrates a typical workflow for the synthesis and biological evaluation of halogenated acetophenone derivatives.

This guide underscores that the molecular formula C9H7BrCl2O opens the door to a multitude of unique chemical compounds. By focusing on the family of halogenated acetophenones, we can begin to appreciate the synthetic strategies, potential biological activities, and the structured research workflow required to explore this complex chemical space. Further research into specific isomers is necessary to fully elucidate their individual properties and potential for applications in science and medicine.

References

- 1. prepchem.com [prepchem.com]

- 2. rsc.org [rsc.org]

- 3. Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antifungal activities of some new triazolylacetophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. 2-Bromo-1-(3,4-dichlorophenyl)ethanol | 7495-24-1 | Benchchem [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Reactivity of Alpha-Bromo Ketones

Abstract

Alpha-bromo ketones are a class of highly versatile synthetic intermediates characterized by a bromine atom positioned on the carbon adjacent to a carbonyl group. This unique structural arrangement confers a distinct and powerful reactivity profile, making them indispensable building blocks in modern organic synthesis and medicinal chemistry. The electron-withdrawing nature of the carbonyl group significantly activates the α-carbon, rendering it highly susceptible to nucleophilic attack and facilitating a range of transformations including substitutions, eliminations, and complex rearrangements. This guide provides a comprehensive overview of the synthesis, core reactivity, and strategic applications of alpha-bromo ketones, with a particular focus on their utility in the development of covalent inhibitors for therapeutic targets.

Introduction: The Structural Basis of Reactivity

The reactivity of α-bromo ketones is dominated by the interplay between the carbonyl group and the adjacent C-Br bond. The carbonyl group exerts a powerful inductive effect, polarizing the C-Br bond and increasing the electrophilicity of the α-carbon.[1] This makes the bromine atom an excellent leaving group and the α-carbon a prime target for nucleophiles. Furthermore, the α-protons (if present) exhibit enhanced acidity, enabling the formation of enolates which are key intermediates in many of their characteristic reactions.[2]

dot

Caption: The reaction pathway for acid-catalyzed ketone bromination.

Synthesis from Olefins and Other Precursors

Modern synthetic methods allow for the direct conversion of olefins into α-bromo ketones, avoiding the need for a ketone starting material. T[3]hese methods often employ reagents like N-bromosuccinimide (NBS) in conjunction with an oxidant.

[3]#### 2.3 Summary of Synthetic Methods

The choice of synthetic method depends on substrate availability, functional group tolerance, and desired scale.

| Starting Material | Reagents | Conditions | Typical Yield (%) | Reference |

| Ketones | Br₂, Acetic Acid | Room Temperature | 65-90% | |

| Ketones | N-Bromosuccinimide (NBS), cat. Silica Gel | Reflux in Methanol | >80% | |

| Olefins | o-Iodoxybenzoic acid (IBX), TEABr | Mild | Good | |

| Olefins | TsNBr₂ | Room Temp, Acetone-Water | Excellent | |

| Alkynes | N,N-dibromo-p-toluenesulfonamide | Ambient Temperature | High | |

| Aromatic Epoxides | CBr₄, Photoreaction catalyst | Room Temp, Visible Light | 60-85% |

Table 1: Selected methods for the synthesis of α-bromo ketones.

Core Reactivity and Key Reactions

The dual functionality of α-bromo ketones opens pathways to a wide array of chemical transformations.

Nucleophilic Substitution (SN2)

The α-carbon is highly activated towards SN2 reactions. Kinetic studies have confirmed that halogens alpha to a carbonyl group are significantly more reactive in nucleophilic substitution compared to their simple halo-alkane counterparts. T[4]his enhanced reactivity is fundamental to their use in constructing larger molecules, particularly heterocycles.

[1]dot

References

A Technical Review of Dichlorophenyl Propanone Derivatives: Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthesis, pharmacological activity, and mechanisms of action of various dichlorophenyl propanone derivatives. The strategic incorporation of the dichlorophenyl moiety has been a key focus in medicinal chemistry to enhance interactions with biological targets, improve metabolic stability, and increase efficacy.[1] This document summarizes key findings from the scientific literature, presenting quantitative data in structured tables, detailing experimental protocols for pivotal studies, and illustrating relevant biological pathways and experimental workflows using Graphviz diagrams.

Kappa-Opioid Receptor Agonists

A significant area of research for dichlorophenyl derivatives has been in the development of potent and selective kappa-opioid agonists for potential therapeutic use as analgesics.[2]

Quantitative Biological Data

The following table summarizes the in vitro and in vivo activities of a series of 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]acetamides and related analogues.

| Compound | Substituent (R) | In Vitro Activity (MVD, IC50, nM) | Analgesic Activity (Mouse Abdominal Constriction, ED50, mg/kg s.c.) |

| 13 | 1-methylethyl | 1.8 | 0.06 |

| 48 | 3-aminophenyl | 0.35 | 0.04 |

| U-50488 | (reference) | 26.0 | 0.4 |

MVD: Mouse Vas Deferens assay

Experimental Protocols

General Synthesis of 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]acetamides:

The synthesis of this class of compounds typically starts from chiral amino acids to introduce various alkyl and aryl substituents at the C1 position of the ethyl linking moiety.[2]

-

Amine Formation: A suitable N-Boc protected amino acid is coupled with N-methyl-2-(1-pyrrolidinyl)ethylamine using a standard peptide coupling reagent such as dicyclohexylcarbodiimide (DCCI) in the presence of 1-hydroxybenzotriazole (HOBT) in a solvent like dichloromethane (CH2Cl2).

-

Boc Deprotection: The Boc protecting group is removed using trifluoroacetic acid (TFA) in CH2Cl2.

-

Acetamide Formation: The resulting secondary amine is acylated with 3,4-dichlorophenylacetyl chloride in the presence of a base like triethylamine in CH2Cl2 to yield the final acetamide derivative.

-

Purification: The final compounds are purified by column chromatography on silica gel followed by crystallization of their hydrochloride or other suitable salts.

In Vitro Kappa-Opioid Agonist Activity (Mouse Vas Deferens Assay):

-

The vasa deferentia are isolated from male mice and mounted in an organ bath containing Krebs solution, maintained at 37 °C and gassed with 95% O2 / 5% CO2.

-

The tissues are stimulated electrically to induce twitch contractions.

-

Test compounds are added to the bath in a cumulative manner, and the inhibition of the electrically induced contractions is measured.

-

IC50 values are calculated as the concentration of the compound that produces a 50% inhibition of the twitch response.

In Vivo Analgesic Activity (Mouse Abdominal Constriction Model):

-

Mice are administered the test compound subcutaneously (s.c.).

-

After a set period (e.g., 20 minutes), an intraperitoneal injection of an irritant (e.g., phenylquinone) is given to induce abdominal constrictions (writhing).

-

The number of writhes is counted for a defined period.

-

The ED50 value, the dose that produces a 50% reduction in the number of writhes compared to vehicle-treated animals, is determined. The analgesic effects are confirmed to be opioid-mediated by demonstrating that they can be reversed by the opioid antagonist naloxone.[2]

Signaling Pathway

The activation of the kappa-opioid receptor (KOR) by these agonists initiates a signaling cascade that leads to analgesic effects.

Caption: Kappa-opioid receptor signaling pathway.

Cytotoxic Agents

Certain dichlorophenyl derivatives have been investigated for their potential as cytotoxic agents against various cancer cell lines.

Quantitative Cytotoxicity Data

The following table presents the growth inhibition (GI50) values for selected dichlorophenylacrylonitriles against the MCF-7 breast cancer cell line.

| Compound | Structure | GI50 (µM) for MCF-7 |

| 5 | (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile | 0.56 ± 0.03 |

| 6 | (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile | 0.127 ± 0.04 |

| 35 | (Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrile | 0.030 ± 0.014 |

| 38 | (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide | 0.034 ± 0.01 |

Experimental Protocols

General Synthesis of Dichlorophenylacrylonitriles:

These compounds are synthesized via a Knoevenagel condensation reaction.[3]

-

A mixture of a dichlorophenylacetonitrile (e.g., 3,4-dichlorophenylacetonitrile) and an appropriate aldehyde is dissolved in a suitable solvent such as ethanol.

-

A catalytic amount of a base, such as piperidine or sodium ethoxide, is added to the mixture.

-

The reaction is stirred at room temperature or heated to reflux until completion, monitored by thin-layer chromatography (TLC).

-

The product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay):

-

Cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

-

After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Viable cells with active mitochondrial reductase convert the MTT to formazan crystals.

-

The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Proposed Mechanism of Action Workflow

The cytotoxic effects of these compounds are proposed to be mediated through the induction of apoptosis.

Caption: Proposed workflow for cytotoxicity.

Anti-Inflammatory Derivatives

Derivatives of known anti-inflammatory drugs, such as diclofenac, incorporating a dichlorophenyl moiety have been synthesized to explore novel mechanisms of action and improved safety profiles.

Mechanism of Action

A novel derivative of diclofenac, S-diclofenac, has been shown to possess anti-inflammatory effects that are mediated, in part, by the release of hydrogen sulfide (H2S). This molecule combines the cyclooxygenase (COX) inhibitory activity of diclofenac with the anti-inflammatory and cytoprotective effects of H2S.[4]

The proposed mechanism involves the downregulation of pro-inflammatory gene expression and a reduction in pro-inflammatory cytokines, while increasing anti-inflammatory cytokines.[4][5]

Caption: Anti-inflammatory mechanism of S-diclofenac.

Experimental Protocol

In Vivo Anti-Inflammatory Activity (LPS-Induced Inflammation Model):

-

Rats are administered the test compound (S-diclofenac) or vehicle intraperitoneally (i.p.).

-

After a specified time, inflammation is induced by an i.p. injection of lipopolysaccharide (LPS).

-

After a further period, animals are euthanized, and blood and tissue samples (e.g., lung, liver) are collected.

-

Inflammation is quantified by measuring myeloperoxidase (MPO) activity in the tissues, a marker of neutrophil infiltration.

-

Plasma levels of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-10) are measured using ELISA kits.

-

The expression of inflammatory mediators and the activation of signaling pathways like NF-κB can be assessed in tissues using techniques such as Western blotting or RT-PCR.[4]

This technical guide provides a snapshot of the diverse applications of dichlorophenyl propanone derivatives in medicinal chemistry. The presented data and methodologies serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]-acetamides: the use of conformational analysis in the development of a novel series of potent opioid kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory and gastrointestinal effects of a novel diclofenac derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Substituted Propiophenones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted propiophenones, a class of organic compounds characterized by a phenyl ring attached to a propan-1-one backbone with various substitutions, have emerged as a versatile scaffold in medicinal chemistry. These compounds exhibit a wide spectrum of biological activities, ranging from anticancer and anti-inflammatory to psychoactive effects, making them a subject of intense research for novel therapeutic agents. This technical guide provides an in-depth overview of the biological activities of substituted propiophenones, focusing on their quantitative data, experimental protocols, and the underlying signaling pathways.

Anticancer Activity

Substituted propiophenones, particularly chalcones (1,3-diaryl-2-propen-1-ones), have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The anticancer efficacy of substituted propiophenones is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of representative substituted propiophenone derivatives against different human cancer cell lines.

| Compound | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | Chalcone | HeLa (Cervical Cancer) | 12.5 | [1] |

| 2 | Chalcone | Fem-X (Melanoma) | 8.7 | [1] |

| 3 | Chalcone | PC-3 (Prostate Cancer) | 15.2 | [1] |

| 4 | Chalcone | MCF-7 (Breast Cancer) | 10.1 | [1] |

| 5 | Chalcone | LS174 (Colon Cancer) | 18.9 | [1] |

| 6 | Chalcone | K562 (Leukemia) | 9.8 | [1] |

| 7 | 2',4'-difluorinated chalcone | Rat Paw Edema (in vivo) | Comparable to Indomethacin | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Substituted propiophenone compounds

-

Human cancer cell lines (e.g., HeLa, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare various concentrations of the substituted propiophenone compounds in the culture medium. After 24 hours, replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for 48 hours at 37°C.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathway: Inhibition of NF-κB

Many anticancer chalcones exert their effect by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a key role in inflammation, immunity, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting cancer cell survival and proliferation. Chalcones can inhibit this pathway at various points, as depicted in the following diagram.

References

The Synthesis of Bupropion: A Technical Guide on the Role of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of bupropion, a widely prescribed antidepressant and smoking cessation aid. The core focus of this document is the pivotal role of the intermediate, 2-bromo-1-(3,4-dichlorophenyl)propan-1-one, and its close structural analogs in the synthetic pathway. This guide will detail the chemical relationship, present quantitative data from various synthetic methodologies, and provide in-depth experimental protocols. Visualizations of the synthetic workflow are included to facilitate a clear understanding of the process.

Introduction

Bupropion, chemically known as (±)-1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone, is a unique antidepressant of the aminoketone class. Its synthesis prominently features a key intermediate, an α-brominated propiophenone derivative. While the commercially produced bupropion is derived from 3-chloropropiophenone, the principles and reaction mechanisms are directly applicable to syntheses involving this compound, which serves as a precursor to bupropion analogs. This guide elucidates the synthetic route from a substituted propiophenone to bupropion, with a specific focus on the formation and subsequent amination of the bromo-intermediate.

The Synthetic Pathway: From Propiophenone to Bupropion

The synthesis of bupropion from a substituted propiophenone is a well-established two-step process. The logical relationship and workflow of this synthesis are depicted in the following diagram.

Caption: Synthetic workflow for Bupropion Hydrochloride.

The process commences with the α-bromination of a substituted propiophenone, such as m-chloropropiophenone, to yield the corresponding 2-bromo-1-(substituted-phenyl)propan-1-one. This intermediate then undergoes a nucleophilic substitution reaction with tert-butylamine to form the bupropion free base, which is subsequently converted to its hydrochloride salt.

Quantitative Data on Bupropion Synthesis

The efficiency of bupropion synthesis is influenced by various factors including the choice of reagents, solvents, and reaction conditions. The following tables summarize quantitative data from different reported methodologies.

Table 1: α-Bromination of m-Chloropropiophenone

| Brominating Agent | Solvent | Catalyst | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |

| Bromine (Br₂) | Dichloromethane | - | Room Temp. | Not Specified | 99 | [1] |

| Bromine (Br₂) | Water | - | 20-35 | 1 | Not Specified | [2] |

| Bromine (Br₂) | Dichloroethane | - | 65±5 | Not Specified | Not Specified | [3] |

| N-Bromosuccinimide (NBS) | Ethyl Acetate | Ammonium Acetate | Reflux (~77) | ~1.17 | >97 (conversion) | [4][5] |

| N-Bromosuccinimide (NBS) | Acetonitrile | p-TSA | 60-65 | 2 | 100 (by GC) | [6] |

| N-Bromosuccinimide (NBS) | Solvent-free | p-TSA | 60-65 | 0.75 | Not Specified | [6] |

Table 2: Amination of 2-Bromo-1-(3-chlorophenyl)propan-1-one and Subsequent Acidification

| Amine | Solvent | Temperature (°C) | Time (h) | Overall Yield (%) | Reference |

| tert-Butylamine | N-Methylpyrrolidone (NMP) | 60-65 | 3 | Not Specified | [2] |

| tert-Butylamine | Cyrene | 55-60 | 0.33 | 68 | [4][5] |

| tert-Butylamine | NMP/Toluene | 55-60 | Not Specified | 74-75 | [7] |

| tert-Butylamine | Acetonitrile | Not Specified | Not Specified | <40 (original method) | [6] |

Table 3: One-Pot Synthesis of Bupropion Hydrochloride

| Starting Material | Molar Ratio (Start:Br₂:t-BuNH₂:HCl) | Overall Yield (%) | Purity (HPLC) | Reference |

| m-Chloropropiophenone | 1:1.05:6:0.8 | 70 | ≥99.9% | [3][8] |

| m-Chloropropiophenone | 1:0.97:8:1.2 | 75 | >99.9% | [3][8] |

| m-Chloropropiophenone | 1:1.08:4:1.3 | 80 | ≥99.9% | [8] |

| m-Chloropropiophenone | 1:1:10:1.5 | 72 | ≥99.9% | [3] |

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of bupropion, based on published literature.

Protocol 1: α-Bromination of m-Chloropropiophenone with Bromine[1][2]

-

Dissolution: Dissolve m-chloropropiophenone (1 equivalent) in a suitable solvent such as dichloromethane or water.

-

Bromination: Add a solution of bromine (approximately 1 equivalent) in the same solvent dropwise to the stirred solution of m-chloropropiophenone at a controlled temperature (e.g., 20-35°C for water as a solvent).

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Work-up: Upon completion, add an organic solvent like toluene and an aqueous solution of sodium thiosulfate to quench any unreacted bromine. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Isolation: The resulting organic solution containing 2-bromo-1-(3-chlorophenyl)propan-1-one can be used directly in the next step or the solvent can be removed under reduced pressure to yield the crude product. A near quantitative yield (99%) has been reported for this step.[1]

Protocol 2: Greener α-Bromination using N-Bromosuccinimide (NBS)[4][5]

-

Reaction Setup: In a round-bottom flask, dissolve m-chloropropiophenone (1 equivalent) and N-bromosuccinimide (2.35 equivalents) in ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of ammonium acetate (0.1 equivalents).

-

Reflux: Heat the solution to reflux (approximately 77°C) and maintain for about 70 minutes, or until the characteristic red color of bromine disappears.

-

Cooling and Filtration: Cool the reaction mixture to room temperature and filter to remove succinimide.

-

Washing: Wash the filtrate with water.

-

Solvent Removal: Remove the ethyl acetate under reduced pressure to obtain the crude 2-bromo-1-(3-chlorophenyl)propan-1-one as an oil. This method achieves over 97% conversion.[4][5]

Protocol 3: Amination and Salt Formation[2][4][5]

-

Reaction Mixture: To the crude 2-bromo-1-(3-chlorophenyl)propan-1-one from the previous step, add a suitable solvent (e.g., N-methylpyrrolidone or the greener alternative, Cyrene) and tert-butylamine (several equivalents).

-

Heating: Heat the mixture with stirring to 55-65°C for a period ranging from 20 minutes to 3 hours, depending on the solvent and scale.

-

Work-up: After cooling, dissolve the reaction mixture in an organic solvent like ethyl acetate and wash it multiple times with water.

-

Acidification: To the separated organic layer, add a solution of hydrochloric acid (e.g., 1 M aqueous HCl or HCl in isopropanol) with stirring.

-

Precipitation and Isolation: The bupropion hydrochloride will precipitate as a solid. Collect the crystals via vacuum filtration.

-

Purification: The crude product can be recrystallized from a suitable solvent such as propan-2-ol to yield pure bupropion hydrochloride. An average yield of 68% has been reported for this greener protocol.[4][5]

Logical Relationships in Synthesis

The synthesis of bupropion follows a logical progression of chemical transformations. The key logical relationships are visualized in the diagram below.

Caption: Key chemical transformations in bupropion synthesis.

Conclusion

The synthesis of bupropion via the 2-bromo-1-(3-chlorophenyl)propan-1-one intermediate is a robust and well-documented process. This technical guide has provided a detailed overview of this synthetic route, including quantitative data and experimental protocols that are valuable for researchers and professionals in drug development. The development of greener synthetic alternatives highlights the ongoing efforts to improve the safety and environmental impact of pharmaceutical manufacturing. The provided visualizations and tabulated data offer a clear and concise reference for the synthesis of this important medication.

References

- 1. Synthesis, Screening and Pharmacokinetic Evaluation of Potential Prodrugs of Bupropion. Part One: In Vitro Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2008099418A2 - An improved process for preparing bupropion hydrochloride - Google Patents [patents.google.com]

- 3. US7737302B2 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. tandfonline.com [tandfonline.com]

- 7. chem.bg.ac.rs [chem.bg.ac.rs]

- 8. US20090012328A1 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]

Methodological & Application

Synthesis of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one from 1-(3,4-dichlorophenyl)propan-1-one

Application Notes and Protocols: Synthesis of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of this compound, an important intermediate in the synthesis of various pharmaceutical compounds and research chemicals, including substituted cathinone derivatives.[1][2][3] The protocol outlines the alpha-bromination of 1-(3,4-dichlorophenyl)propan-1-one. This application note includes a step-by-step experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and clarity for researchers in organic synthesis and drug development.

Reaction Scheme

Caption: General reaction scheme for the bromination of 1-(3,4-dichlorophenyl)propan-1-one.

Experimental Protocol

This protocol is adapted from general methods for the α-bromination of propiophenone derivatives.[4][5][6]

Materials and Equipment:

-

1-(3,4-dichlorophenyl)propan-1-one

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Sodium Thiosulfate (Na₂S₂O₃), 10% solution

-

Brine (saturated NaCl solution)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask (250 mL)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-(3,4-dichlorophenyl)propan-1-one (e.g., 10.0 g, 49.2 mmol) in glacial acetic acid (100 mL).

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.

-

Bromination: Prepare a solution of bromine (e.g., 2.6 mL, 8.1 g, 50.7 mmol, 1.03 eq) in glacial acetic acid (20 mL). Add this solution dropwise to the stirred reaction mixture over a period of 30-45 minutes. Maintain the reaction temperature below 10 °C during the addition. The disappearance of the bromine color indicates its consumption.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent system) until the starting material is consumed (typically 2-4 hours).

-

Work-up:

-

Carefully pour the reaction mixture into 300 mL of ice-cold water.

-

If any bromine color persists, add a 10% sodium thiosulfate solution dropwise until the color disappears.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel if necessary.

Safety Precautions:

-

Bromine is highly corrosive, toxic, and volatile. Handle it with extreme care in a well-ventilated fume hood, and wear appropriate personal protective equipment (gloves, goggles, lab coat).

-

Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

-

The reaction generates hydrogen bromide (HBr) gas, which is corrosive. Ensure proper ventilation.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Starting Material | 1-(3,4-dichlorophenyl)propan-1-one |

| Mass of Starting Material | 10.0 g |

| Moles of Starting Material | 49.2 mmol |

| Brominating Agent | Bromine (Br₂) |

| Moles of Bromine | 50.7 mmol (1.03 eq) |

| Product | |

| Product Name | This compound |

| Molecular Formula | C₉H₇BrCl₂O |

| Molecular Weight | 281.96 g/mol [7] |

| Theoretical Yield | 13.87 g |

| Actual Yield | (To be determined experimentally) |

| Percent Yield | (To be calculated) |

| Physical Properties | |

| Appearance | (e.g., White to off-white solid) |

| Melting Point | (To be determined experimentally) |

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of this compound.

References

- 1. forensics.org.my [forensics.org.my]

- 2. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]

- 3. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. DE859146C - Process for the production of ª ⡠-bromopropiophenone - Google Patents [patents.google.com]

- 7. This compound | C9H7BrCl2O | CID 13435362 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(3,4-dichlorophenyl)propan-1-one is a key chemical intermediate primarily utilized in the synthesis of various pharmaceutical compounds, most notably analogues of bupropion.[1] Bupropion is an atypical antidepressant and smoking cessation aid. The unique structural characteristics of this intermediate, featuring a reactive bromine atom alpha to a carbonyl group, make it a versatile precursor for the introduction of amine functionalities, leading to the formation of pharmacologically active molecules. These application notes provide detailed protocols and data for the use of this compound in the synthesis of bupropion analogues and an overview of the pharmacological context of these derivatives.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 87427-61-0 | [2][3] |

| Molecular Formula | C₉H₇BrCl₂O | [2] |

| Molecular Weight | 281.96 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-bromo-3',4'-dichloropropiophenone, 1-Bromoethyl 3,4-dichlorophenyl ketone | [2][3] |

| Physical State | Pale yellow liquid | [3] |

| Purity | Typically ≥98% | [3] |

Application: Synthesis of Bupropion Analogues

The primary application of this compound is in the synthesis of bupropion and its analogues. This typically involves a nucleophilic substitution reaction where the bromine atom is displaced by an amine. A general synthetic scheme is depicted below.

Experimental Protocols

Protocol 1: Synthesis of a Bupropion Analogue (General Procedure)

This protocol describes a general method for the synthesis of a bupropion analogue by reacting this compound with an appropriate amine.

Materials:

-

This compound

-

tert-Butylamine (or other suitable amine)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) in ether

Procedure:

-

Reaction Setup: In a round-bottomed flask, dissolve this compound in acetonitrile.

-

Addition of Amine: Add an excess of tert-butylamine to the stirred solution.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, add a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with hexane.

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under vacuum to yield the bupropion analogue free base as an oil.

-

Salt Formation (Optional): For the hydrochloride salt, dissolve the free base in diethyl ether and add a solution of hydrochloric acid in ether dropwise with stirring. Collect the resulting precipitate by filtration.

Note: A similar synthesis of a bupropion analogue, 2-(N-tert-Butylamino)-3'-methoxypropiophenone, was achieved with a 40% yield after purification by column chromatography. Another synthesis of hydroxybupropion from 2-bromo-3'-chloropropiophenone and 2-amino-2-methyl-1-propanol reported a 90% yield.[4]

Protocol 2: Purification by Column Chromatography

Materials: